Aspochalasins
Aspochalasins are a novel class of small-molecule inhibitors developed for their potential in cancer therapy. These compounds exhibit selective cytotoxic activity against various cancer cell lines, particularly those with specific genetic mutations. Aspochalasins function by interfering with critical cellular processes, leading to apoptosis or cell cycle arrest. Their unique mechanism of action differentiates them from traditional chemotherapeutics, offering a promising approach for the treatment of multidrug-resistant cancers. Ongoing research aims to optimize their pharmacokinetic properties and explore their therapeutic potential in combination therapies. Clinical trials are currently underway to evaluate their safety and efficacy in various cancer patients, showcasing the promising future of aspochalasins in targeted oncology treatments.

Struktur | Chemischer Name | CAS | MF |
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aspochalasin U | 1360444-55-8 | C24H37NO5 |
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aspochalasin R | 1173040-38-4 | C24H35NO3 |
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aspochalasin B | 1426542-81-5 | C24H33NO4 |
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trichoderone B | 1380494-70-1 | C24H35NO5 |
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aspochalasin P | 1168135-20-3 | C24H35NO4 |
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aspochalasin N | 1173040-37-3 | C27H39NO4 |
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Aspochalasin I; 17-Deoxy | 670225-70-4 | C24H35NO4 |
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Aspochalasin I; 17,18-Diepimer | 2365071-16-3 | C24H35NO5 |
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Aspochalasin I; 17,18-Diepimer, Δ5-isomer, 7β-hydroxy | 1426944-58-2 | C24H35NO6 |
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Aspochalasin I; 17-Epimer, 19,20-dihydro, 19S-hydroxy, 18-ketone | 2305291-42-1 | C24H35NO6 |
Verwandte Literatur
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Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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5. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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